molecular formula C12H10N2O5 B5709537 N-(4-methoxyphenyl)-5-nitro-2-furamide

N-(4-methoxyphenyl)-5-nitro-2-furamide

Cat. No. B5709537
M. Wt: 262.22 g/mol
InChI Key: GMDLNQKNDFFWBU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-nitro-2-furamide, also known as MNFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furan and has been synthesized using various methods. MNFA has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-furamide is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules, such as proteins and nucleic acids. N-(4-methoxyphenyl)-5-nitro-2-furamide has been shown to selectively bind to thiol groups on proteins, which may explain its specificity for certain cellular processes. N-(4-methoxyphenyl)-5-nitro-2-furamide has also been found to intercalate into DNA, which could explain its potential as a photosensitizer in cancer therapy.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-5-nitro-2-furamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-5-nitro-2-furamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N-(4-methoxyphenyl)-5-nitro-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-5-nitro-2-furamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. N-(4-methoxyphenyl)-5-nitro-2-furamide is also fluorescent, which allows for easy detection and imaging in biological systems. However, N-(4-methoxyphenyl)-5-nitro-2-furamide has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-5-nitro-2-furamide. One area of interest is the development of new synthetic methods for N-(4-methoxyphenyl)-5-nitro-2-furamide that are more efficient and environmentally friendly. Another area of interest is the development of N-(4-methoxyphenyl)-5-nitro-2-furamide-based probes for specific cellular processes, such as protein-protein interactions or RNA splicing. N-(4-methoxyphenyl)-5-nitro-2-furamide could also be investigated for its potential as a therapeutic agent for diseases such as cancer or Alzheimer's disease.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-5-nitro-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. N-(4-methoxyphenyl)-5-nitro-2-furamide has the potential to be a useful tool for studying cellular processes and developing new therapies for diseases.

Synthesis Methods

N-(4-methoxyphenyl)-5-nitro-2-furamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with 5-nitro-2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxyphenyl)-5-nitro-2-furamide. Other methods of synthesis include the reaction of 4-methoxyaniline with 5-nitrofurfural in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

N-(4-methoxyphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging biological systems. N-(4-methoxyphenyl)-5-nitro-2-furamide has been found to selectively bind to proteins and nucleic acids, making it a useful tool for studying cellular processes. N-(4-methoxyphenyl)-5-nitro-2-furamide has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate drugs that selectively target cancer cells.

properties

IUPAC Name

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-9-4-2-8(3-5-9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDLNQKNDFFWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329910
Record name N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide

CAS RN

14170-83-3
Record name N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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